2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide
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Description
2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C19H16N6OS and its molecular weight is 376.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Assessment
Innovative Heterocycles for Biological Activities
Research has explored the synthesis of novel heterocycles incorporating thiadiazole moieties, leading to compounds with potential insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. These compounds, including various heterocyclic frameworks, demonstrate the chemical versatility and potential for developing new biological agents (Fadda et al., 2017).
Antimicrobial Derivatives from Heteroaromatic Compounds
The creation of new thienopyrimidine derivatives from heteroaromatic o-aminonitrile has been investigated for antimicrobial applications. These derivatives showed pronounced activity, highlighting the potential for developing new antimicrobial agents from complex heterocyclic chemistries (Bhuiyan et al., 2006).
Triazolopyridines and Pyridotriazine Derivatives
Research into triazolopyridine and pyridotriazine derivatives underscores their potential as anticancer agents, with methodologies developed for their synthesis and assessment against cancer cell lines. This research contributes to the broader search for new therapeutic compounds in cancer treatment (Abdallah et al., 2017).
Antitumor Activity of Heterocyclic Compounds
New 3-heteroarylindoles have been synthesized and evaluated for their potential as anticancer agents, showcasing the importance of heterocyclic compounds in the development of new treatments for cancer (Abdelhamid et al., 2016).
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c1-13-4-2-3-5-15(13)21-17(26)12-27-18-7-6-16-22-23-19(25(16)24-18)14-8-10-20-11-9-14/h2-11H,12H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWSQHQQWQKSLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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